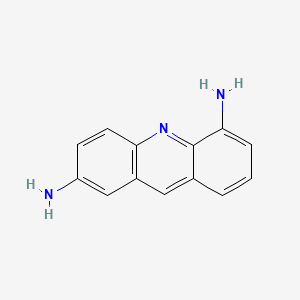

2,5-Acridinediamine

Description

Structure

3D Structure

Properties

CAS No. |

64414-76-2 |

|---|---|

Molecular Formula |

C13H11N3 |

Molecular Weight |

209.25 g/mol |

IUPAC Name |

acridine-2,5-diamine |

InChI |

InChI=1S/C13H11N3/c14-10-4-5-12-9(7-10)6-8-2-1-3-11(15)13(8)16-12/h1-7H,14-15H2 |

InChI Key |

OBPFLVBMCMRKFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C(C=CC(=C3)N)N=C2C(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2,5 Acridinediamine and Analogues

De Novo Synthesis Approaches to the Acridine (B1665455) Core

The foundational synthesis of the acridine structure can be achieved through several de novo approaches, which involve the formation of the key heterocyclic ring system from acyclic or simpler cyclic precursors. These methods are broadly categorized into ring-closure reactions and multicomponent reactions.

Ring-Closure Reactions for Acridine Scaffold Formation

Ring-closure reactions are classic methods that form the acridine tricycle by creating one or two new chemical bonds. Two prominent named reactions in this category are the Von Niementowski and Pfitzinger reactions.

The Von Niementowski reaction is a method for synthesizing γ-hydroxyquinoline derivatives through the reaction of anthranilic acids with ketones or aldehydes. wikipedia.org This reaction can be adapted to form the acridine scaffold. It is considered a variation of the Pfitzinger procedure. thieme-connect.de In a relevant variant for acridine synthesis, a 2-aminobenzaldehyde is condensed with a phenol. thieme-connect.de For instance, the reaction of 2-aminobenzaldehydes with phloroglucinol at room temperature and a pH of 8 can produce acridine-1,3-diols in yields as high as 90%. thieme-connect.de The mechanism is believed to initiate with the formation of a Schiff base, followed by an intramolecular condensation and dehydration to close the ring. wikipedia.org

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, traditionally involves the chemical reaction of isatin with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.org The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline product. wikipedia.org

This procedure has been extended to synthesize acridine derivatives. A significant variant involves the use of N-arylisatins under alkaline conditions. thieme-connect.de When N-phenylisatin is subjected to alkaline hydrolysis, it forms acridine-9-carboxylic acid, which can be subsequently decarboxylated upon heating to yield the parent acridine. thieme-connect.de Furthermore, the Pfitzinger condensation of bis-isatins with various cyclanones (such as cyclohexanone) has been used to prepare bis-tetrahydroacridin-9-carboxamide derivatives. researchgate.net

Multicomponent Reactions for Acridinediamine (B3347231) Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. acs.orgmdpi.com These reactions are characterized by their high atom economy, operational simplicity, and ability to generate chemical diversity, making them an attractive and environmentally friendly approach for synthesizing complex molecules like acridine derivatives. acs.orgmdpi.com

Several one-pot MCRs have been developed for the synthesis of acridinediones and other functionalized acridines. mdpi.comtandfonline.com A common strategy involves the three-component reaction of an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound like dimedone. acs.org For example, the one-pot, four-component condensation of aromatic aldehydes, dimedone, and ammonium acetate can be used to produce various acridinedione derivatives. mdpi.com Mechanistic studies suggest these reactions may proceed through the formation of a Michael adduct intermediate, which is then attacked by the amine, followed by cyclization. acs.org The use of various catalysts, including salicylic acid and magnetically separable nanoparticles, has been shown to improve the efficiency and environmental friendliness of these syntheses. mdpi.comtandfonline.com

Strategies for Chemical Modification and Derivatization of 2,5-Acridinediamine

The 2,5-acridinediamine molecule possesses two primary amino groups that serve as key sites for chemical modification. These nucleophilic groups can undergo a variety of reactions, allowing for the synthesis of a wide array of derivatives with potentially altered chemical and physical properties.

Functionalization of Amino Groups (e.g., Alkylation, Acylation)

The amino groups at the C2 and C5 positions of the acridine ring are reactive towards electrophiles, making them ideal targets for functionalization through reactions such as alkylation and acylation.

Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom of the amino group. This is typically achieved by reacting the diamine with an alkyl halide. The resulting secondary or tertiary amines can exhibit different properties compared to the primary amine precursor.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the amino nitrogen, forming an amide linkage. This is commonly performed using acyl chlorides or acid anhydrides as the acylating agents. Acylation can modulate the electronic properties of the acridine system and provides a handle for further conjugation. For example, the amino groups on acridine structures can be reacted to form amides, which are important in various biologically active compounds. ptfarm.pl

These functionalization strategies are fundamental in medicinal chemistry for creating libraries of related compounds. For instance, various N(9)-substituted 9-aminoacridine derivatives are synthesized to explore structure-activity relationships. researchgate.net

Introduction of Diverse Substituents on the Acridine Ring System

The functionalization of the acridine ring is crucial for modulating the physicochemical and biological properties of the resulting compounds. For a hypothetical 2,5-Acridinediamine, the introduction of various substituents could be achieved either by modifying a pre-formed 2,5-diaminoacridine core or by utilizing appropriately substituted precursors during the initial synthesis of the acridine ring.

One common strategy for introducing substituents onto an existing aromatic amine is through electrophilic aromatic substitution. However, the strong activating and ortho-, para-directing nature of the two amino groups in 2,5-Acridinediamine would likely lead to a mixture of products, making regioselective substitution challenging. Therefore, a more controlled approach would involve the synthesis of a 2,5-disubstituted acridine precursor with functional groups that can be later converted to or replaced by other substituents.

For instance, starting with a 2,5-dinitroacridine, the nitro groups could be reduced to amino groups. Before this reduction, other positions on the acridine ring could potentially be functionalized. The specific positions susceptible to substitution would depend on the directing effects of the nitro groups.

Another approach involves the use of precursors that already bear the desired substituents. For example, in a Bernthsen-type synthesis, substituted diphenylamines and carboxylic acids can be used to construct the acridine core with a predefined substitution pattern.

Table 1: Potential Substituents and Methods for Introduction on an Acridine Ring

| Substituent | Potential Method of Introduction | Precursor |

|---|---|---|

| Halogens (Cl, Br) | Halogenation of the acridine core or use of halogenated precursors. | Acridine or substituted anilines/benzoic acids. |

| Nitro (NO2) | Nitration of the acridine core. | Acridine. |

| Alkyl/Aryl | Friedel-Crafts alkylation/arylation or cross-coupling reactions. | Haloacridine. |

| Hydroxyl (OH) | Nucleophilic substitution of a haloacridine or from a methoxy precursor. | Haloacridine or Methoxyacridine. |

This table presents general methods applicable to the acridine scaffold and are suggested as potential routes for the functionalization of a 2,5-Acridinediamine precursor.

Formation of Conjugates with Biological and Synthetic Moieties

The conjugation of bioactive molecules to the acridine scaffold is a well-established strategy to enhance their therapeutic potential. For 2,5-Acridinediamine, the two primary amino groups would serve as excellent handles for the attachment of various biological and synthetic moieties through amide bond formation or other coupling chemistries.

Biological Moieties:

Peptides and Amino Acids: The amino groups of 2,5-Acridinediamine can be readily coupled with the carboxylic acid of an amino acid or a peptide using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This approach can be used to improve cell permeability, target specific receptors, or enhance the biological activity of the peptide.

Sugars: Glycosylation, the attachment of sugar moieties, can improve the pharmacokinetic properties of a drug, such as its solubility and in vivo half-life. The amino groups of 2,5-Acridinediamine could be derivatized to introduce a linker suitable for conjugation with a carbohydrate unit.

Polyamines: Natural polyamines like spermidine and spermine are known to interact with DNA. Conjugating these to an acridine core can enhance the DNA binding affinity of the resulting molecule.

Synthetic Moieties:

Polymers: Conjugation to polymers like polyethylene glycol (PEG) is a common strategy to increase the half-life and reduce the immunogenicity of therapeutic agents.

Fluorescent Dyes: The attachment of a fluorescent dye would enable the use of the 2,5-Acridinediamine conjugate as a probe for biological imaging.

Catalytic Methodologies in Acridinediamine Synthesis

Catalytic methods offer efficient and selective routes for the synthesis of complex organic molecules, including acridine derivatives.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, which are central to the synthesis of aminoacridines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of C-N bonds between an aryl halide and an amine. google.comresearchgate.net A potential synthetic route to 2,5-Acridinediamine could involve a double Buchwald-Hartwig amination of a 2,5-dihaloacridine with a suitable amine source, such as ammonia or a protected amine equivalent. The success of this reaction would depend on the availability of the 2,5-dihaloacridine precursor and the optimization of reaction conditions (catalyst, ligand, base, and solvent) to achieve double amination.

Ullmann Condensation: This copper-catalyzed reaction is another classic method for the formation of C-N bonds. Similar to the Buchwald-Hartwig reaction, an Ullmann condensation could potentially be employed to react a 2,5-dihaloacridine with an amine source. Traditionally, Ullmann reactions require harsh conditions, but modern advancements have led to milder and more efficient protocols.

Table 2: Comparison of Metal-Catalyzed Amination Reactions

| Reaction | Metal Catalyst | Typical Substrates | Key Advantages | Potential Challenges for 2,5-Acridinediamine Synthesis |

|---|---|---|---|---|

| Buchwald-Hartwig | Palladium | Aryl halides/triflates, amines | High functional group tolerance, milder conditions | Synthesis of 2,5-dihaloacridine precursor, achieving double amination |

This table provides a general comparison of these reactions and their hypothetical application to the synthesis of 2,5-Acridinediamine.

Acid-Catalyzed Condensation Pathways

Acid-catalyzed condensation reactions are fundamental in the synthesis of the acridine core itself.

Bernthsen Acridine Synthesis: This is a classic method that involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. google.comnih.govnih.gov To synthesize a 2,5-diaminoacridine derivative via this route, one would need to start with appropriately substituted diarylamine precursors. For example, the condensation of a diaminodiphenylamine with a suitable carboxylic acid could potentially yield the desired product. However, the regioselectivity of the cyclization could be a challenge.

Friedländer Annulation: The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by an acid or a base. While this is a common method for quinoline synthesis, variations of this reaction can also lead to acridine derivatives. A plausible, though likely complex, route to a 2,5-diaminoacridine could involve the use of a 2-aminobenzaldehyde derivative with an appropriately substituted cyclohexanone, followed by further modifications. The feasibility of this pathway would heavily depend on the availability and reactivity of the required starting materials.

Molecular Interactions and Mechanistic Studies of 2,5 Acridinediamine Derivatives

Nucleic Acid Binding Mechanisms and DNA/RNA Recognition

The primary mode of binding for many acridine (B1665455) derivatives is intercalation, where the planar aromatic chromophore slips into the space between adjacent base pairs of the DNA double helix. nih.gov This process is driven by favorable π-π stacking interactions between the acridine ring and the aromatic bases of DNA. Upon intercalation, the DNA helix must locally unwind and extend to accommodate the intercalator, leading to significant conformational changes in the nucleic acid structure.

The stoichiometry of binding refers to the ratio of ligand molecules to DNA base pairs at saturation. For many simple intercalators, a nearest-neighbor exclusion principle is observed, where the binding of one molecule prevents another from binding to the adjacent sites. This often results in a stoichiometry of one drug molecule per two to three base pairs.

Binding constants (K) are a measure of the affinity of a ligand for its binding site. Higher binding constants indicate stronger binding. The binding affinity of acridine derivatives to DNA is influenced by the substituents on the acridine ring. While specific data for 2,5-Acridinediamine is limited, studies on the isomeric 3,6-diaminoacridine (proflavine) and other derivatives provide insight into the range of these values.

Table 1: Binding Constants of Selected Acridine Derivatives with DNA

| Compound | DNA Source | Binding Constant (K) (M⁻¹) | Reference |

|---|---|---|---|

| Proflavine (B1679165) | Calf Thymus DNA | (1.60 ± 0.04) x 10⁵ | iaea.org |

| Acridine-Thiosemicarbazone Derivative (3a) | Calf Thymus DNA | 6.50 x 10⁵ | mdpi.com |

| Acridine-Thiosemicarbazone Derivative (3f) | Calf Thymus DNA | 1.00 x 10⁶ | mdpi.com |

This table is interactive. You can sort the data by clicking on the column headers.

The thermodynamics of intercalation provide a deeper understanding of the forces driving the binding process. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) are key parameters. A negative ΔG indicates a spontaneous binding process. The enthalpy change reflects the heat released or absorbed during binding, and is associated with the formation of van der Waals contacts and hydrogen bonds. The entropy change is related to the change in disorder of the system, including the release of counterions and water molecules from the DNA surface.

For the intercalation of proflavine into DNA, the binding is favored by both a negative enthalpy and a positive entropy contribution. iaea.org The favorable enthalpy arises from the strong stacking interactions, while the positive entropy is largely due to the release of counterions from the DNA phosphate backbone upon ligand binding.

Table 2: Thermodynamic Parameters for the Interaction of Proflavine with Calf Thymus DNA at 298.15 K

| Parameter | Value | Unit |

|---|---|---|

| Gibbs Free Energy (ΔG°) | -30.0 ± 0.1 | kJ/mol |

| Enthalpy (ΔH°) | -17.5 ± 0.3 | kJ/mol |

Data from microcalorimetric studies.

While many simple intercalators like proflavine exhibit little to no strong sequence selectivity, the local DNA sequence and conformation can influence binding affinity. rsc.org For instance, the flexibility of a particular base-pair step and the electronic environment of the intercalation site can subtly modulate the binding energy. Some more complex acridine derivatives with specific side chains can achieve a degree of sequence recognition by interacting with the edges of the base pairs in the major or minor grooves. The conformation of the DNA, such as A-form, B-form, or Z-form, can also impact the accessibility of intercalation sites. Furthermore, some acridine derivatives have been shown to selectively bind to and stabilize G-quadruplex DNA structures, which are found in telomeric regions and gene promoter sequences. mdpi.com

In addition to intercalation, acridine derivatives can interact with the grooves of the DNA double helix. The amino groups of 2,5-Acridinediamine can potentially form hydrogen bonds with the functional groups of the base pairs exposed in the major or minor grooves. For some acridine derivatives, particularly those with bulky side chains, groove binding may be the primary mode of interaction or may occur in conjunction with intercalation. Groove binding is typically more sequence-specific than intercalation, as it relies on a precise geometric and chemical complementarity between the ligand and the DNA groove.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,5-Acridinediamine |

| 3,6-diaminoacridine (proflavine) |

| Acridine-Thiosemicarbazone Derivatives |

Modulation of DNA Topology and Supercoiling

The primary mechanism through which many acridine derivatives modulate DNA topology is by inhibiting the function of topoisomerase enzymes scbt.comnih.gov. Topoisomerases are crucial enzymes that manage the topological state of DNA by catalyzing the transient cleavage and re-ligation of DNA strands, allowing them to pass through one another to relax supercoils or resolve knots nih.gov. Acridine derivatives can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the topoisomerase and the cleaved DNA strand scbt.com. This prevents the re-ligation of the DNA, leading to an accumulation of strand breaks and ultimately inhibiting processes that require topological changes.

Experimental evidence for this modulation is often obtained through plasmid relaxation assays. In these assays, supercoiled plasmid DNA is incubated with a topoisomerase enzyme in the presence and absence of the acridine derivative. The enzyme relaxes the supercoiled DNA. However, in the presence of an effective inhibitor, the enzyme's activity is blocked, and the DNA remains in its supercoiled state. For instance, certain novel acridine–thiosemicarbazone derivatives have been shown to inhibit the activity of human topoisomerase IIα, preventing the relaxation of a supercoiled pUC19 plasmid at a concentration of 100 µM tandfonline.com. Similarly, various 3,9-disubstituted acridines have demonstrated potent inhibition of both topoisomerase I and topoisomerase IIα researchgate.net. Unwinding assays can further confirm that the inhibition of the topoisomerase is caused by the derivative binding to the DNA molecule itself researchgate.net.

| Acridine Derivative Class | Target Enzyme | Observed Effect | Assay Method | Reference |

|---|---|---|---|---|

| Acridine–thiosemicarbazone | Topoisomerase IIα | Inhibition of DNA relaxation | Supercoiled pUC19 plasmid relaxation assay | tandfonline.com |

| 3,9-Disubstituted acridines | Topoisomerase I | Inhibition of supercoiled DNA relaxation | Plasmid relaxation and unwinding assays | researchgate.net |

| 3,9-Disubstituted acridines | Topoisomerase IIα | Inhibition of kDNA decatenation | Decatenation assay | researchgate.net |

| Amsacrine (B1665488) (m-AMSA) | Topoisomerase II | Stabilization of DNA-enzyme cleavage complex | General literature | tandfonline.com |

Differentiation of DNA and RNA through Binding Selectivity

While acridine derivatives are predominantly known as DNA intercalators, their interactions are not limited to DNA. Several studies have demonstrated that these compounds can also bind to RNA, and in some cases, exhibit selectivity between the two nucleic acids. This selectivity is influenced by the specific structural features of the acridine derivative, including its side chains and substituents, as well as the distinct structural conformations of DNA and RNA.

Research has shown that while many aminoacridines bind to DNA, certain derivatives such as 9-aminoacridine (9AA) also bind effectively to RNA. This interaction with RNA can have significant biological consequences, such as the inhibition of both the transcription and processing of ribosomal RNA (pre-rRNA), thereby disrupting ribosome biogenesis researchgate.net. The ability of 9AA to bind RNA has been confirmed using fluorescent intercalator displacement assays, where it displaces ethidium bromide from yeast RNA researchgate.net.

The development of hybrid molecules that conjugate an acridine core with other moieties can tune the binding affinity and selectivity for specific nucleic acid structures. For example, a series of semisynthetic derivatives based on conjugating 9-aminoacridine with aminoglycosides (like neomycin B, kanamycin A, and tobramycin) have been evaluated for their ability to target the HIV-1 Rev response element (RRE), a structured RNA motif scbt.com. These studies revealed that while the dimeric and unmodified aminoglycosides showed good selectivity for RNA over DNA, they did not differentiate well between different RNA molecules. However, for the neomycin-acridine conjugates, the length of the linker between the two moieties was critical for specificity. The conjugate with the shortest linker had the optimal specificity for the RRE RNA, whereas duplex DNA preferred the conjugate with the longest linker, and duplex RNA (poly r[A]-r[U]) showed the highest affinity for a conjugate with an intermediate linker length scbt.comnih.gov. These findings illustrate that the structural design of acridine derivatives can be strategically modified to achieve selective targeting of RNA over DNA, or even specific RNA structures.

Interactions with Biological Macromolecules (Non-Therapeutic Contexts)

Enzyme Inhibition Mechanisms (e.g., Topoisomerases, Kinases)

Beyond their well-established role as topoisomerase inhibitors, acridine derivatives have been shown to inhibit other classes of enzymes, notably protein kinases. Kinases are a large family of enzymes that play central roles in cellular signaling by catalyzing the phosphorylation of specific substrates.

Topoisomerases: As detailed in section 4.1.4, the primary mechanism of topoisomerase inhibition by acridine derivatives involves the stabilization of the enzyme-DNA cleavage complex, which classifies them as topoisomerase poisons scbt.com. This action is primarily attributed to the acridine core intercalating into the DNA at the site of enzyme action, which increases the local concentration and affinity of the drug for the ternary complex tandfonline.com. The substituents on the acridine ring can further influence this interaction, with some side chains potentially interacting directly with the topoisomerase protein itself.

Kinases: Acridine derivatives have been identified as potent inhibitors of several protein kinases. For example, acridine orange and acridine yellow G are effective inhibitors of Protein Kinase C (PKC) tandfonline.com. The inhibition mechanism is complex, affecting both the catalytic and regulatory domains of the enzyme. Kinetic analyses suggest a competitive inhibition with respect to the lipid cofactors phosphatidylserine (PS) and diacylglycerol (DAG), implying that the acridines interfere with the activation of PKC at its regulatory domain. Additionally, acridine orange was found to be a competitive inhibitor with respect to ATP when tested against the isolated catalytic fragment of PKC tandfonline.com.

More recently, specific acridine derivatives have been designed as multi-target kinase inhibitors. A series of 9-anilinoacridines bearing phenyl-urea moieties were developed as potential dual inhibitors of Src and MEK kinases nih.govresearchgate.net. Kinase inhibition assays demonstrated that specific compounds from this series could inhibit both Src and MEK to a significant degree, highlighting the potential of the acridine scaffold for developing multi-target inhibitors nih.govresearchgate.netacs.org. In-silico docking studies have also suggested that certain amide-based acridine derivatives may be potent inhibitors of tyrosine kinases bmmj.org.

| Acridine Derivative | Target Kinase(s) | Inhibition (at 10 µM) | Mechanism Notes | Reference |

|---|---|---|---|---|

| Acridine Orange | Protein Kinase C (PKC) | IC50 at 1-6 mol % | Competitive with respect to lipid cofactors (PS, DAG); affects both regulatory and catalytic domains. | tandfonline.com |

| Acridine Yellow G | Protein Kinase C (PKC) | IC50 at 1-6 mol % | Inhibits activation at the regulatory domain. | tandfonline.com |

| Compound 8m (9-anilinoacridine derivative) | Src | 59.67% | Designed dual inhibitor. | nih.govresearchgate.net |

| Compound 8m (9-anilinoacridine derivative) | MEK | 43.23% | Designed dual inhibitor. | nih.govresearchgate.net |

Binding to Protein Structures and Conformational Changes

The interaction of 2,5-acridinediamine derivatives is not limited to enzymes or nucleic acids. These compounds can also bind to other biological macromolecules, such as transport proteins, which can influence their distribution and bioavailability. Serum albumins, the most abundant proteins in blood plasma, are known to bind a wide variety of small molecules.

Studies utilizing fluorescence spectroscopy have investigated the binding of 3,6-diaminoacridine derivatives (structurally related to 2,5-acridinediamine) to human serum albumin (HSA) tandfonline.com. The intrinsic fluorescence of HSA, which is primarily due to its tryptophan residues, is quenched upon the binding of the acridine derivatives. This quenching allows for the calculation of binding parameters. The results indicated that the derivatives interact strongly with HSA, leading to the formation of stable complexes. The primary forces stabilizing these complexes were identified as hydrophobic interactions tandfonline.com.

Similarly, the interaction between acridine orange and bovine serum albumin (BSA) has been characterized, confirming a static quenching mechanism where a non-fluorescent ground-state complex is formed between the protein and the acridine molecule nih.gov. Using Förster's non-radiative energy transfer (FRET) theory, the binding distance between the donor (tryptophan residues in HSA) and the acceptor (acridine derivatives) was calculated to be approximately 3 nm, indicating efficient energy transfer and close proximity within the complex tandfonline.com. While these studies confirm strong binding, they also suggest that the interaction does not cause significant changes to the main secondary structure of the albumin protein swu.ac.th. The binding primarily occurs within specific domains of the protein, often referred to as Sudlow's sites I and II, which are known binding pockets for many compounds nih.gov.

| Compound | Protein | Binding Constant (K) | Number of Binding Sites (n) | Primary Interaction Force | Reference |

|---|---|---|---|---|---|

| 3,6-diethoxycarbonyl aminoacridine | Human Serum Albumin (HSA) | Not specified | ~1 | Hydrophobic | tandfonline.com |

| 3,6-diphenoxycarbonyl aminoacridine | Human Serum Albumin (HSA) | Not specified | ~1 | Hydrophobic | tandfonline.com |

| Acridine Orange | Bovine Serum Albumin (BSA) | 4.85 x 10³ L·mol⁻¹ | 0.82 | Static quenching / Energy transfer | nih.gov |

| Acridine | Human Serum Albumin (HSA) | 1.54 x 10⁵ L·mol⁻¹ | Not specified | π-π interactions | acs.org |

Membrane Interactions and Permeability Studies

Many aminoacridine derivatives are weak bases that can become protonated in acidic environments. This property leads to their accumulation in acidic cellular compartments, such as lysosomes. Studies using fluorescence microscopy have shown that compounds like quinacrine (B1676205) and 9-aminoacridine concentrate inside these organelles within cells researchgate.net. The uptake into these acidic organelles is driven by the pH gradient across their membranes researchgate.net. The synthesis of specific derivatives like 4-hydroxymethyl-3-aminoacridine has allowed for detailed studies of cell distribution, confirming a significant lysosomal localization of the molecule researchgate.net.

The cellular uptake kinetics can be influenced by the physicochemical properties of the derivatives. For instance, a study on different acridine derivatives found that a compound with a smaller molecular weight was taken up by A549 cells to over 80% within 48 hours. In contrast, a larger derivative with an amine chain linkage showed slower permeability, with only about 50% uptake after 18 hours, which increased to ~80% after 48 hours researchgate.net. This demonstrates that factors like size and the nature of side chains can significantly modulate the rate of membrane transport. Cationic acridine derivatives with a hydrophobic tail, such as Acridine Orange 10-nonyl bromide, are specifically designed to enhance membrane permeability and facilitate entry into the cell scbt.com.

Metal Ion Complexation and Coordination Chemistry

The acridine scaffold, particularly when substituted with diamino groups as in 2,5-acridinediamine, contains nitrogen atoms that can act as Lewis bases, making them suitable ligands for coordination with metal ions. The nitrogen atom within the central acridine ring and the exocyclic amino groups can serve as donor sites for the formation of metal complexes. The study of these complexes is important as coordination to a metal ion can significantly alter the electronic, steric, and chemical properties of the acridine ligand, potentially modulating its interactions with biological macromolecules.

While specific studies on 2,5-acridinediamine are limited, the coordination chemistry of related diamino-N-heterocycles and other acridine derivatives provides significant insight. For instance, 5,5'-diamino-2,2'-bipyridine, which features amino groups on a chelating bipyridine scaffold, has been shown to form a variety of complexes with transition metals like Mn, Fe, Ni, Cu, Zn, Ag, and Cd. In these complexes, the metal coordination occurs through the bipyridine nitrogens, while the amino groups are not directly involved in coordination but play a crucial role in establishing intermolecular hydrogen bonding networks that dictate the crystal packing researchgate.net. Similarly, 2,5-diamino-1,3,4-thiadiazole has been shown to act as a tridentate ligand, coordinating to metal ions via the nitrogen atoms of the amino groups and the sulfur atom of the ring to form octahedral complexes nih.govnih.gov.

More directly, a zinc(II) complex of an acridine-pendant cyclen has been designed where the acridine moiety is available for interactions while the metal is coordinated by the cyclen ring. In the Bernthsen acridine synthesis, zinc chloride is used as a Lewis acid, which coordinates to the amine and carbonyl groups of the reactants to facilitate the cyclization reaction, demonstrating the fundamental interaction between the nitrogen and oxygen atoms in the precursors and a metal ion. Furthermore, dipyrido[4,3-b;5,6-b]acridine derivatives, which contain a larger, more complex acridine-based ring system, have been successfully used as ligands to form stable complexes with Ruthenium(II) researchgate.net. These examples collectively show that the nitrogen atoms in acridine and its amino derivatives are effective coordination sites for a wide range of metal ions.

Formation of Metal-Acridinediamine Complexes

No specific data was found on the formation of metal complexes with 2,5-Acridinediamine.

Influence of Metal Ions on Photophysical Properties

No specific data was found regarding how metal ion coordination affects the absorption, emission, or fluorescence quantum yields of 2,5-Acridinediamine derivatives.

Metal-Enhanced Photoreactivity and DNA Photonuclear Activity

No specific studies detailing the metal-enhanced photoreactivity or the ability of 2,5-Acridinediamine complexes to act as photonucleases for DNA cleavage were identified.

Until research on the coordination chemistry and photophysics of 2,5-Acridinediamine is published, a detailed article on these specific topics cannot be accurately compiled.

Computational and Theoretical Chemistry of 2,5 Acridinediamine Systems

Mechanistic Pathway Elucidation of Reactions and Interactions

Computational chemistry offers powerful tools to elucidate the intricate mechanisms of chemical reactions and intermolecular interactions involving 2,5-acridinediamine and its derivatives. By modeling these processes at an atomic level, researchers can understand the underlying principles governing their behavior, such as their well-known ability to interact with DNA.

Interaction Mechanisms with Biomolecules:

Quantum mechanics (QM) calculations are central to investigating how acridine-based molecules, the parent structure of 2,5-acridinediamine, interact with biological macromolecules like DNA. nih.gov These studies are crucial because the therapeutic action of many acridine (B1665455) derivatives is linked to their ability to intercalate into the DNA double helix, disrupting replication and transcription processes. nih.gov

Computational techniques used to elucidate these interactions include:

Molecular Electrostatic Potential (MEP) Analysis: This method helps to visualize the charge distribution on a molecule. For the core acridine structure, MEP analysis has revealed a dominant electron-rich region in the center of the molecule, which is indicative of its potential for interaction with electron-deficient sites on partner molecules. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer within the molecule. In acridine, well-defined π orbitals on the aromatic rings suggest that intramolecular charge transfer is a significant process that may be responsible for its pharmacological activity. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to characterize the nature of chemical bonds and non-covalent interactions. For acridine-DNA complexes, QTAIM parameters have categorized the interactions as non-covalent in nature. nih.gov

Non-Covalent Interaction (NCI) Analysis: This analysis reveals the presence and nature of non-covalent interactions, such as van der Waals forces, which are predominant between the acridine intercalator and DNA. nih.gov

Structural analysis derived from these computational models shows that acridine derivatives primarily interact with DNA through hydrogen bonds, with specific HAcridine···ODNA bond lengths ranging from 2.370 Å to 3.472 Å. nih.gov Furthermore, calculations of binding energy (ΔEBind) confirm that acridine interacts effectively and spontaneously with DNA. nih.govresearchgate.net

Table 1: Computational Methods for Elucidating Acridine-DNA Interactions

| Computational Method | Application and Key Findings | Reference |

| Molecular Electrostatic Potential (MEP) | Reveals a negative charge concentration in the central region of the acridine molecule, indicating an electron-rich area. | nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | Shows well-defined π orbitals on the aromatic rings, suggesting that intramolecular charge transfer contributes to the molecule's pharmacological activity. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Categorizes the interactions between acridine and DNA as non-covalent. | nih.gov |

| Non-Covalent Interaction (NCI) | Confirms the presence of van der Waals interactions as a dominant force between the intercalator and DNA. | nih.gov |

| Binding Energy (ΔEBind) Calculations | Demonstrates effective and stable interaction for acridine-DNA complexes, with the most stable complexes formed when the acridine molecule is centered on the DNA. The interaction is found to be spontaneous and exothermic. | nih.govresearchgate.net |

Reaction Pathway Elucidation:

Theoretical models are also employed to map out the plausible mechanistic pathways for the synthesis of acridine derivatives. For instance, the one-pot condensation reaction to form acridine-1,8-diones has been studied to understand the sequence of bond formations and intermediate structures, facilitating the development of green and efficient synthetic protocols. researchgate.net

In Silico Design and Virtual Screening of Novel Acridinediamine (B3347231) Analogues

The principles of computational chemistry are extensively applied in the in silico design and virtual screening of novel analogues of 2,5-acridinediamine to identify compounds with enhanced or specific biological activities. This approach accelerates the drug discovery process by prioritizing a smaller number of promising candidates for chemical synthesis and biological testing.

The virtual screening workflow typically involves several stages:

Target Identification: A biological target, often a protein or enzyme associated with a specific disease, is selected. For example, human topoisomerase IIα has been a target for anticancer acridone (B373769) derivatives. nih.gov

Library Generation: A large database of chemical compounds, which can be real or virtual, is prepared for screening.

Molecular Docking: The compounds from the library are computationally "docked" into the active site of the target protein. This process predicts the preferred binding orientation and affinity of the compound.

Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity and other parameters. Compounds with the best scores are selected for further analysis.

Post-Screening Analysis: The top-ranked compounds are further analyzed for their pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and potential toxicity using predictive models.

Virtual Screening of Acridine Derivatives:

Several studies have successfully used virtual screening to identify potent acridine derivatives. In one such study, eleven novel acridone derivatives were synthesized and evaluated, with virtual screening revealing that nine of these compounds formed favorable binding interactions with the ATPase domain of human topoisomerase IIα. nih.gov The calculated binding affinities for these derivatives ranged from -7.9 to -8.5 kcal/mol, suggesting they could act as catalytic inhibitors of the enzyme. nih.gov

In another example, spiro-acridine derivatives were evaluated as potential agents against leishmaniasis. researchgate.net Molecular docking studies proposed cysteine protease B of Leishmania amazonensis as a potential target. researchgate.net

Table 2: Examples of Virtual Screening Studies on Acridine Analogues

| Acridine Derivative Class | Biological Target | Key Computational Findings | Reference |

| Acridones | Human Topoisomerase IIα (PDB: 1zxm) | Nine derivatives showed good binding interactions with the active site. Binding affinities ranged from -7.9 to -8.5 kcal/mol, indicating potential as catalytic inhibitors. | nih.gov |

| Spiro-acridines | Cysteine Protease B of L. amazonensis | Molecular docking identified the enzyme as a potential target. Molecular dynamics simulations confirmed the stability of the ligand-protein complex, with a calculated binding free energy (ΔG) of −65.225 kJ/mol for the most promising compound. | researchgate.net |

Molecular Dynamics (MD) Simulations:

Following docking, MD simulations are often performed to assess the dynamic stability of the ligand-protein complex over time. researchgate.net By simulating the movements of atoms, MD can provide insights into the flexibility of the complex and the persistence of key interactions. Parameters such as Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are analyzed to confirm the stability of the binding. researchgate.net

Advanced Applications and Research Technologies Utilizing 2,5 Acridinediamine and Analogues Excluding Clinical

Biological Staining and Advanced Imaging Technologies

Acridinediamine (B3347231) analogues are indispensable tools in modern biological imaging. Their ability to intercalate into nucleic acids or accumulate in specific cellular compartments based on pH gradients makes them powerful fluorescent stains. This allows for detailed visualization and analysis of cellular structures and processes.

Fluorescence Microscopy for Cellular and Tissue Visualization

Fluorescence microscopy utilizes the ability of fluorophores to absorb light at a specific wavelength and emit it at a longer wavelength to visualize specimens. mdpi.com Acridine (B1665455) derivatives, especially Acridine Orange, are widely employed in this technique to stain and visualize various cellular components. nih.gov As cell-permeable dyes, they can enter live cells, allowing for real-time observation of cellular dynamics and morphology. nih.govrsc.org

The mechanism of staining often involves the interaction of the acridine molecule with nucleic acids. nih.gov For instance, Acridine Orange intercalates into double-stranded DNA (dsDNA) and binds electrostatically to single-stranded RNA or DNA. rsc.orgnih.gov This differential binding results in distinct fluorescence emissions, enabling researchers to distinguish between different types of nucleic acids within the cell and study processes like the cell cycle and apoptosis. nih.govnih.gov The versatility of these dyes is further enhanced by their use in visualizing microorganisms, where they can stain both live and dead cells with different fluorescent colors, aiding in viability assessments. nih.govacs.org

Flow Cytometry for Cell Cycle Analysis and Cell Population Differentiation

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large population of cells as they pass one by one through a laser beam. nih.gov Acridinediamine analogues are crucial reagents in flow cytometric analysis, particularly for studying the cell cycle. nih.govresearchgate.net The cell cycle, a fundamental process of cell proliferation, is divided into distinct phases (G0/G1, S, G2, M), each characterized by a specific DNA content. nih.govresearchgate.net

When cells are stained with a dye like Acridine Orange, the dye binds stoichiometrically to the DNA. nih.gov This means the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. nih.gov As cells progress from the G1 phase (2N DNA content) to the G2/M phase (4N DNA content), their fluorescence intensity increases. nih.gov A flow cytometer measures the fluorescence of thousands of cells, generating a DNA content histogram that reveals the percentage of the population in each phase of the cell cycle. nih.govresearchgate.net

Furthermore, Acridine Orange's metachromatic properties allow for the simultaneous measurement of DNA and RNA content. researchgate.net It fluoresces green when bound to dsDNA and red when associated with single-stranded RNA. rsc.orgresearchgate.net This dual-parameter analysis enables the differentiation of quiescent (G0) cells, which have low RNA content, from cycling G1 cells, which have higher RNA content, a distinction not easily made with simple DNA content analysis alone. researchgate.netresearchgate.net

| Feature | Description | Reference |

| Technique | Flow Cytometry | nih.govresearchgate.net |

| Analyte | DNA and RNA content in cells | researchgate.net |

| Fluorochrome | Acridine Orange (Analogue) | researchgate.netsemanticscholar.org |

| Principle | Stoichiometric binding to DNA allows for cell cycle phase determination based on fluorescence intensity. | nih.gov |

| DNA Staining | Intercalates into dsDNA, emitting green fluorescence (~525-530 nm). | rsc.orgresearchgate.net |

| RNA Staining | Binds to ssRNA, emitting red fluorescence (~630-650 nm). | rsc.orgresearchgate.net |

| Application | Differentiates cell populations in G0/G1, S, and G2/M phases; distinguishes quiescent G0 from active G1 cells. | researchgate.netresearchgate.net |

Visualization of Subcellular Organelles (e.g., Lysosomes, Nuclei)

The ability of certain acridinediamine analogues to accumulate in specific subcellular compartments makes them excellent probes for organelle visualization. Acridine Orange is particularly well-known for its use as a supravital stain to reveal acidic organelles like lysosomes, as well as the cell nucleus. royalsocietypublishing.orggoogle.com

Lysosomes are acidic vesicular organelles that play a crucial role in cellular degradation and recycling pathways. researchgate.netnih.gov Acridine Orange, being a weak base, can permeate cell membranes in its neutral form. Once inside the acidic environment of a lysosome (pH ~4.5-5.0), it becomes protonated and trapped. royalsocietypublishing.orgnih.gov This leads to a high concentration of the dye within the lysosome, causing it to form aggregates. royalsocietypublishing.org These aggregates exhibit a metachromatic shift, fluorescing bright red or orange-red (emission ~640-650 nm) when excited with blue or green light. rsc.orgroyalsocietypublishing.org In contrast, the monomeric form of the dye that stains the nucleus and cytoplasm emits green fluorescence (emission ~525 nm). rsc.orgroyalsocietypublishing.org This distinct color difference allows for clear visualization and differentiation of lysosomes from the nucleus and other cellular components. royalsocietypublishing.orgvu.nl This property is widely exploited in studies of autophagy, where the volume of acidic vesicular organelles (AVOs) increases. nih.gov

| Organelle | Staining Principle | Fluorescence Emission | Reference |

| Nucleus | Intercalation of monomeric Acridine Orange into dsDNA. | Green (~525 nm) | rsc.orgroyalsocietypublishing.org |

| Lysosomes | Accumulation and aggregation of protonated Acridine Orange in the acidic environment. | Red / Orange-Red (~640-650 nm) | royalsocietypublishing.orgnih.gov |

Chemical Sensing Platforms (Chemosensors)

The rigid, planar structure and electron-rich nature of the acridine nucleus make it an excellent platform for constructing chemosensors. nih.gov By modifying the acridine core with specific receptor units, scientists can design molecules that selectively bind to target analytes, such as metal cations and anions. This binding event triggers a measurable change in the molecule's photophysical properties, most commonly a "turn-on" or "turn-off" fluorescent response or a color change, enabling the detection of the analyte. researchgate.netnih.gov

Selective and Sensitive Detection of Metal Cations (e.g., Cd²⁺, Zn²⁺, Hg²⁺)

Acridine-based fluorescent chemosensors have been developed for the selective and sensitive detection of various environmentally and biologically significant metal cations. mdpi.com The design of these sensors often involves incorporating a metal-ion-binding moiety (an ionophore), such as a crown ether or a polyamine chain, onto the acridine fluorophore. mdpi.comnih.gov

When the target metal ion is absent, the sensor's fluorescence is often quenched. Upon binding of the metal ion to the receptor site, conformational changes can occur that inhibit the quenching mechanism, leading to a significant enhancement in fluorescence intensity (a "turn-on" response). nih.gov For example, acridino-diaza-crown ether derivatives have been synthesized that show a remarkable fluorescence enhancement with high sensitivity toward Zn²⁺ and other ions. mdpi.comsemanticscholar.org Similarly, other derivatives have been tailored for the selective detection of highly toxic heavy metals like Cd²⁺ and Hg²⁺. researchgate.netnih.gov The ability to discriminate between chemically similar ions, such as Zn²⁺ and Cd²⁺, is a significant challenge and a key focus of sensor development. mdpi.comresearchgate.net

| Sensor Base | Target Cation(s) | Sensing Mechanism | Detection Limit (LOD) | Reference |

| Acridino-diaza-crown-6 ether | Zn²⁺, Al³⁺, Bi³⁺ | Turn-on fluorescence enhancement | 59 nM to µM range | mdpi.com |

| Bis(acridino)-macrocycle | Al³⁺, Pb²⁺, Cd²⁺, Zn²⁺ | Turn-on optical response | Not Specified | nih.gov |

| Water-soluble acridine derivative | Hg²⁺ | Turn-off fluorescence quenching | 4.40 µM | researchgate.net |

| 4,5-Bis(aminomethyl)acridine | Zn²⁺ | Turn-on fluorescence enhancement | 17.8 µM (linear range start) | researchgate.netresearchgate.net |

| Macrocycle acridine-based sensor | Cd²⁺ | Fluorescence detection in ethanol | Not Specified | nih.gov |

Anion Recognition and Sensing Systems (e.g., Cyanide, Fluoride)

The development of chemosensors for anions is another important application of acridine chemistry. Anions like cyanide (CN⁻) and fluoride (B91410) (F⁻) are highly toxic, and their detection in environmental and biological systems is crucial. nih.govnih.gov Acridine-based sensors for anions typically operate through mechanisms such as hydrogen bonding or nucleophilic addition. acs.orgresearchgate.net

For fluoride detection, sensors based on acridinedione or acridine-thiosemicarbazone have been developed. royalsocietypublishing.orgresearchgate.net These sensors often feature N-H protons that can form hydrogen bonds with the fluoride anion. This interaction can lead to deprotonation of the sensor, resulting in a distinct color change and a "turn-on" fluorescent signal, allowing for selective detection. nih.govroyalsocietypublishing.orgresearchgate.net

For cyanide detection, a common strategy involves using acridinium (B8443388) salts. nih.gov The positively charged acridinium ion is highly susceptible to nucleophilic attack at the C9 position. nih.gov The addition of a cyanide anion to this position disrupts the aromatic system of the acridine core, causing a dramatic change in its electronic structure. This results in both a visible color change and a significant quenching ("turn-off") of fluorescence, providing a clear signal for cyanide detection in aqueous media. nih.govacs.org

| Sensor Type | Target Anion | Mechanism | Signal Change | Reference |

| Acridine-thiosemicarbazone | Fluoride (F⁻) | Hydrogen bonding / Deprotonation | Color change & 'Turn-on' fluorescence | nih.govroyalsocietypublishing.org |

| Acridinedione | Fluoride (F⁻) | Fluoride-mediated proton abstraction | Color change (colorless to yellow) | rsc.orgresearchgate.net |

| Acridinium salt | Cyanide (CN⁻) | Nucleophilic addition to C9 position | Color change & Fluorescence quenching | nih.govacs.org |

| Acridinium salt | Fluoride (F⁻), Acetate (OAc⁻) | Nucleophilic addition to C9 position | Changes in UV-vis and fluorescence | acs.org |

pH Sensing in Aqueous and Heterogeneous Environments

Acridine derivatives are well-suited for use as fluorescent pH indicators due to the nitrogen atom within the central acridine ring, which can be protonated. This protonation event significantly alters the electronic structure and, consequently, the photophysical properties of the molecule, leading to changes in fluorescence emission. This principle allows for the development of sensitive probes for monitoring pH in various environments. rsc.orgresearchgate.net

Acridine orange, a prominent analogue, is widely used to stain and identify acidic organelles such as lysosomes and endosomes within living cells. nih.govnih.gov In a neutral environment, it intercalates with DNA and emits green fluorescence. However, in the acidic environment of these organelles, the dye is protonated and aggregates, leading to a shift in its emission to red-orange fluorescence. nih.govwikipedia.org This dual-color fluorescence provides a clear visual and quantifiable signal of pH gradients.

Research has expanded to create novel acridine-based probes with tailored pH-sensing ranges. For instance, a probe synthesized by linking two acridine moieties to a Tröger's base scaffold demonstrated the ability to monitor pH in both extreme acidic (1.4–3.4) and extreme alkaline (12.5–15.0) conditions through distinct fluorescence responses. rsc.org The sensing mechanism in acidic conditions was confirmed through ¹H NMR experiments, which showed that protonation occurs at the nitrogen atoms of the acridine units. rsc.org Other derivatives, like 9-acridinemethanamine (9-AMA), have been shown to exhibit a significant fluorescence lifetime change of about 11 ns in the pH range of 2–5, making them promising for fluorescence lifetime-based pH sensing. researchgate.net

Table 1: Examples of Acridine-Based Fluorescent pH Probes

| Probe Name | pH Range | Fluorescence Change | Sensing Mechanism |

| Acridine Orange | Acidic (e.g., lysosomes) | Green to Red-Orange Shift | Protonation and aggregation in acidic vesicles. nih.govwikipedia.org |

| TBN | 1.4–3.4 and 12.5–15.0 | Emission decline (acidic) and enhancement (alkaline). rsc.org | Protonation of acridine nitrogen. rsc.org |

| 9-Acridinemethanamine (9-AMA) | 2–5 | Fluorescence lifetime change of ~11 ns. researchgate.net | Protonation of acridine nitrogen. researchgate.net |

| Acridine-9-carbaldehyde (9-ACA) | 3–6 (when immobilized) | Fluorescence lifetime change of ~15 ns. researchgate.net | pH-dependent interaction with silica (B1680970) support. researchgate.net |

Development of Molecular Logic Gates and Keypad Lock Systems

The distinct "on-off" or color-switching fluorescence behavior of chemosensors in response to specific chemical inputs forms the basis of molecular logic gates. researchgate.netmdpi.com These molecular-level computational devices process chemical or physical inputs (e.g., ions, molecules, pH) to produce a specific optical output (e.g., fluorescence), mimicking the operations of electronic logic gates like AND, OR, XOR, and INHIBIT. mdpi.comrsc.orgnih.gov Acridine derivatives, with their responsive fluorescence, have been integral to the design of such systems. ewha.ac.krresearchgate.net

For example, a fluorescent chemosensor can be designed where the fluorescence is "off" (output=0). The addition of one specific chemical input (input A=1) may have no effect, while a second input (input B=1) also has no effect. However, when both inputs are present simultaneously (A=1 AND B=1), the sensor's fluorescence turns "on" (output=1), thereby creating an AND logic gate. rsc.org

Building on this principle, researchers have constructed more complex systems like molecular keypad locks. nih.govrsc.org These security systems require a correct sequence of chemical inputs—a "password"—to generate a specific output signal that "unlocks" the system. nih.govacs.org A coumarin–rhodamine conjugate, for instance, was used to create a keypad lock with four inputs and dual fluorescence outputs, where the system's complexity enhances its security level. capes.gov.br Similarly, another system based on the interaction of a fluorescent probe with bovine serum albumin (BSA) and mercury ions (Hg²⁺) was designed to be unlocked only upon the sequential entry of the correct password. nih.gov While not always based on acridine itself, these systems demonstrate the application of principles readily achievable with acridine's versatile photophysics.

The development of these molecular information processing systems represents a significant step toward advanced applications in information security, diagnostics, and environmental monitoring at the nanoscale. acs.org

Materials Science and Energy Applications

The rigid, planar structure and advantageous electronic properties of the acridine core make it a valuable building block for advanced materials used in energy conversion and optoelectronics. scbt.com

In dye-sensitized solar cells (DSSCs), a photosensitizer dye is one of the most critical components, responsible for absorbing light and injecting electrons into a semiconductor's conduction band. sigmaaldrich.com Organic dyes, including those based on acridine, have gained significant interest as alternatives to traditional ruthenium-based sensitizers. scbt.comresearchgate.net They offer high molar absorption coefficients, tunable properties through synthetic modification, and are made from more abundant resources. sigmaaldrich.com

Research has also explored D–A−π–A structures and the use of acridine derivatives in solid-state DSSCs (ssDSSCs), which replace the liquid electrolyte with a solid hole-transport material, improving device stability. acs.orgresearchgate.net

Table 2: Performance of Select Acridine-Based and Other Organic Dyes in DSSCs

| Dye Name/Type | Role | Electrolyte/HTM | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |

| BIM33 (Acridine π-bridge) | Sensitizer | Liquid | 3.19 | - | - | - |

| BIM33/C1 | Co-sensitizer | Liquid | 6.82 | 14.47 | 0.722 | 0.65 |

| BIM33/D205 | Co-sensitizer | Liquid | 6.57 | 13.69 | 0.766 | 0.63 |

| W7 (D-A-π-A) | Sensitizer | Spiro-OMeTAD (ssDSSC) | 6.9 | 10.51 | 0.880 | 0.74 |

| W8 (D-A-π-A) | Sensitizer | Spiro-OMeTAD (ssDSSC) | 5.2 | 9.55 | 0.870 | 0.62 |

| MK-2 (Carbazole) | Sensitizer | Liquid | 8.3 | 15.2 | 0.73 | 0.75 |

Photocatalysis utilizes light energy and a catalyst to drive chemical reactions, offering a green and sustainable approach to degrading environmental pollutants and performing organic synthesis. researchgate.nettribal.gov.in Acridine derivatives, both as target pollutants and as components of photocatalytic materials, feature in this research area.

Studies have demonstrated the effective photocatalytic degradation of acridine dyes like acridine orange and 3,6-acridinediamine, which are pollutants from industries such as textiles. researchgate.nettribal.gov.in For instance, well-crystalline Cd-doped ZnO multipods have been shown to degrade 92.4% of acridine orange within 90 minutes under irradiation. nih.gov More advanced composite materials, such as a Bi₂O₃/g-C₃N₅ heterojunction, achieved 90% degradation of acridine orange in just 60 minutes, with the enhanced activity attributed to more efficient separation of light-induced charge carriers. researchgate.net

More recently, acridine units have been incorporated into the structure of photocatalysts themselves. Acridine-functionalized Covalent Organic Polymers (COPs) have been synthesized and used for the photocatalytic degradation of methylene (B1212753) blue. acs.org A zinc ion-based acridine-functionalized COP demonstrated a 90.8% removal rate in 150 minutes and maintained high activity over multiple reuse cycles, outperforming commercial titanium dioxide nanoparticles. acs.org This indicates that incorporating the acridine moiety can enhance the visible light absorption and catalytic efficiency of these materials. acs.org

Table 3: Examples of Photocatalytic Degradation of Acridine Dyes

| Photocatalyst | Target Pollutant | Degradation Efficiency | Time (min) |

| Cd-doped ZnO multipods | Acridine Orange | 92.4% | 90 |

| Bi₂O₃/g-C₃N₅ | Acridine Orange | 90% | 60 |

| Acr-TFB-Zn (Acridine-COP) | Methylene Blue | 90.8% | 150 |

The inherent fluorescence of the acridine core makes it an excellent candidate for creating luminescent materials for optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.netsciengine.comwipo.int In OLEDs, materials are needed that can efficiently convert electrical energy into light. Acridine derivatives have been designed and synthesized for use as emitters, host materials, and blocking layers within the OLED device architecture. wipo.intmdpi.com

A series of novel acridine derivatives with a phenanthroimidazole substituent were synthesized and used as emitters in OLEDs, producing green-yellow light. sciengine.com These devices exhibited high performance, including a low turn-on voltage of 2.4 V and a high power efficiency of 13.3 lm/W. sciengine.com Other research has focused on designing acridine-based materials for use as the host material in phosphorescent OLEDs (PhOLEDs), where they facilitate energy transfer to a phosphorescent guest emitter. mdpi.com A material based on a dimethyl acridine-substituted triphenylamine (B166846) (TPA-2ACR), when used as a hole-transporting layer, resulted in a yellow PhOLED with an excellent external quantum efficiency of 21.59%. mdpi.com

Furthermore, aryl-substituted acridine donor derivatives have been investigated as thermally activated delayed fluorescence (TADF) emitters. uni-augsburg.deacs.org These materials can harvest both singlet and triplet excitons for light emission, leading to highly efficient OLEDs. Devices using these acridine derivatives as emitters have achieved maximum external quantum efficiencies of around 28%. uni-augsburg.deacs.org

Analytical Methodologies and Tracing Applications

The strong fluorescence and ability to interact with specific biomolecules or ions make acridine derivatives powerful tools for analytical and tracing purposes. scbt.commdpi.com Acridine orange is a classic example, used extensively in fluorescence microscopy and flow cytometry. nih.govwikipedia.org Its ability to differentially stain DNA and RNA allows for cell cycle analysis and the assessment of cellular viability. nih.gov It is also widely used as a tracer for acidic vesicles in live cells, enabling the study of dynamic processes like endocytosis, autophagy, and apoptosis over long periods. nih.gov

Beyond acridine orange, new reactive acridine dyes have been developed for specific analytical tasks. For example, negatively charged, red-emitting acridine dyes have been synthesized for the labeling and analysis of glycans (oligosaccharides). researchgate.net These dyes attach to the sugar molecules, allowing them to be detected and separated with high sensitivity using techniques like capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF). researchgate.net This is critical for glycomics research, which links glycan structures to disease and protein function. researchgate.net

Acridine-based fluorescent chemosensors have also been designed for the selective detection of specific ions and molecules. Probes have been developed that show a distinct fluorescent response to hypochlorite, allowing for its detection in water samples and even within biological systems like zebrafish. mdpi.commdpi.com Similarly, acridine derivatives bearing crown ether ligands have been synthesized to act as selective fluorescent sensors for toxic heavy metal ions like Hg²⁺ and Cd²⁺ in aqueous solutions. ewha.ac.kr These applications highlight the versatility of the acridine scaffold in creating tailored molecular tools for chemical and biological analysis.

Fluorescent Tracers in Industrial and Environmental Monitoring

The use of fluorescent tracers is a well-established technique for monitoring and analyzing fluid systems in both industrial and environmental settings. alfa-chemistry.comfluotechnik.org These tracers are fluorescent dyes added in small, precisely known quantities to a system to track the flow, dispersion, and concentration of substances. neelikon.comusda.gov Acridine-based compounds, including 2,5-Acridinediamine and its analogues, are utilized in this field due to their inherent fluorescent properties, which arise from their planar, conjugated ring structure. ontosight.ai

An important analogue, Acridine Orange (N,N,N′,N′-tetramethyl-3,6-acridinediamine), serves as a representative fluorescent tracer in various water treatment processes. google.com In industrial water conditioning systems, such as cooling towers and boilers, maintaining the correct concentration of treatment chemicals is crucial. neelikon.com Fluorescent tracers like Acridine Orange are added to the water treatment chemical formulation. By continuously monitoring the tracer's fluorescence intensity in the system water using fluorometers, operators can determine the real-time concentration of the treatment agent. fluotechnik.orgneelikon.com This method allows for automated, precise control over chemical dosing, ensuring operational efficiency and preventing issues like corrosion or scaling that arise from incorrect chemical levels. google.com

The effectiveness of a fluorescent tracer is determined by its photophysical properties, including its excitation and emission wavelengths, fluorescence quantum yield, and photostability. Acridine Orange, for example, exhibits different fluorescent characteristics depending on its environment and binding state. When it binds to double-stranded DNA, it fluoresces green, while binding to single-stranded DNA or RNA results in red fluorescence. wikipedia.orgclinisciences.comrndsystems.com This differential staining capability is exploited in microscopy but the fundamental fluorescence is key to its tracer applications. wikipedia.org For tracer use, high fluorescence efficiency and resistance to photobleaching are critical to ensure the signal remains detectable and stable over time. researchgate.net The large separation between excitation and emission wavelengths (Stokes shift) is also advantageous as it minimizes self-absorption and improves signal-to-noise ratio.

The table below summarizes the key photophysical properties of Acridine Orange, a prominent analogue of 2,5-Acridinediamine used in tracing applications.

| Property | Value | Significance in Tracing Applications |

|---|---|---|

| Excitation Maximum (Bound to dsDNA) | ~502 nm rndsystems.com | Wavelength needed to excite the dye for green emission. |

| Emission Maximum (Bound to dsDNA) | ~525 nm rndsystems.com | Green light detected by fluorometers. |

| Excitation Maximum (Bound to ssDNA/RNA) | ~460 nm rndsystems.com | Wavelength needed to excite the dye for red emission. |

| Emission Maximum (Bound to ssDNA/RNA) | ~650 nm rndsystems.com | Red light detected, allowing for differentiation in specific analytical contexts. |

| Application Environment | Aqueous systems, such as industrial water treatment. neelikon.comgoogle.com | Must be water-soluble and stable in the target environment. google.com |

Chemiluminescence-Based Assays for Analytical Detection

Chemiluminescence (CL) is the emission of light resulting from a chemical reaction. nih.govthno.org This technology forms the basis of highly sensitive analytical assays because it produces a strong signal with very low background noise, as no external light source is required for excitation. nih.govnih.gov Acridine derivatives, particularly acridinium esters, are among the most important classes of compounds used as labels in chemiluminescent immunoassays (CLIA). nih.govtechnologynetworks.comnih.gov

In a typical acridinium ester-based CLIA, the acridinium compound is conjugated to an antigen or antibody. technologynetworks.com The detection process is triggered by the addition of an alkaline hydrogen peroxide solution. This initiates a chemical reaction that causes the acridinium ester to form a short-lived, high-energy dioxetanone intermediate. ijcce.ac.ir This intermediate rapidly decomposes, yielding carbon dioxide and an electronically excited N-methylacridone. As the excited N-methylacridone returns to its ground state, it releases the excess energy as a flash of light, typically in the blue region of the spectrum. ijcce.ac.ir The intensity of this light emission is directly proportional to the concentration of the analyte in the sample.

This principle is widely applied in clinical diagnostics and other analytical fields for the quantitative detection of a vast range of analytes, from proteins and hormones to nucleic acids. nih.govthno.orgnih.gov The high sensitivity of CLIA, with detection limits often reaching picomolar or femtomolar concentrations, is a significant advantage over other methods like ELISA. mdpi.com The reactions are rapid, with light emission peaking within seconds, allowing for high-throughput, automated analysis. nih.gov

The table below provides examples of analytical systems that utilize the chemiluminescent properties of acridine derivatives for detection.

| Acridine Derivative Class | Detection Principle | Example Application | Key Advantage |

|---|---|---|---|

| Acridinium Esters | Direct chemiluminescence upon reaction with alkaline peroxide. ijcce.ac.ir | Immunoassays for detecting proteins, hormones, and other biomarkers. nih.govtechnologynetworks.com | High sensitivity, rapid signal generation, and low background. nih.govbpsbioscience.com |

| APS-5 (Acridine-based Substrate) | Enzymatic chemiluminescence; APS-5 is a substrate for alkaline phosphatase (AP). technologynetworks.com | Enzyme-linked immunoassays (ELISA) where AP is the label. technologynetworks.com | High luminescence intensity and sensitivity for detecting AP-conjugated molecules. technologynetworks.com |

| Acridinium-DNA Probes | Hybridization assays combined with chemiluminescence detection. | Detection of specific nucleic acid sequences. nih.gov | Offers a non-radioactive, highly sensitive alternative for DNA/RNA detection. nih.gov |

Future Directions and Emerging Research Avenues for 2,5 Acridinediamine

Development of Novel and Sustainable Synthetic Routes

The synthesis of acridine (B1665455) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. Future research on 2,5-Acridinediamine will likely prioritize the development of "green" and sustainable synthetic protocols. Current trends in organic chemistry point towards several promising approaches:

Microwave-Assisted and Sonochemical Synthesis : The application of microwave irradiation and ultrasound in organic synthesis has been shown to accelerate reaction times, improve yields, and reduce energy consumption for various heterocyclic compounds. rsc.orginformativejournals.com Applying these techniques to the synthesis of 2,5-Acridinediamine could offer a more efficient and eco-friendly alternative to conventional heating methods. acs.org For instance, the use of sonochemistry has been combined with ion induction to rapidly prepare acridine-functionalized covalent organic polymers in aqueous solutions. acs.org

Heterogeneous Catalysis : The use of reusable, solid-supported catalysts is a cornerstone of green chemistry. Research into catalysts like magnetic iron oxide nanoparticles (e.g., Fe₃O₄@Polyaniline-SO₃H) or catalysts derived from biomass (e.g., Co/C from rice husks) has proven effective for synthesizing acridine derivatives. rsc.orgmdpi.com Developing a specific heterogeneous catalytic system for 2,5-Acridinediamine would simplify product purification and catalyst recovery, minimizing waste.

Photocatalysis in Synthesis : Acridine derivatives themselves are effective photocatalysts. researchgate.netacs.orgnih.govrsc.org A novel research direction would be to explore the autocatalysis of 2,5-Acridinediamine synthesis or to use other acridine-based photocatalysts to enable its formation under mild, visible-light conditions. This approach aligns with the push for energy-efficient and selective chemical transformations.

Table 1: Comparison of Synthetic Methodologies for Acridine Derivatives

| Methodology | Key Advantages | Potential for 2,5-Acridinediamine | References |

|---|---|---|---|

| Microwave/Ultrasound | Rapid reaction times, energy efficiency, improved yields. | High potential for reducing energy input and reaction duration. | rsc.orginformativejournals.comacs.org |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, reduced waste. | Development of a specific catalyst could make production highly sustainable. | rsc.orgmdpi.com |

| Photocatalysis | Mild reaction conditions (visible light), high selectivity. | Could enable novel, energy-efficient synthetic pathways. | researchgate.netacs.orgnih.govrsc.org |

| Optimized Pathways | Higher overall yields, fewer steps, reduced environmental impact. | Greener and more cost-effective production on a larger scale. | nih.govrsc.org |

Integration with Advanced Spectroscopic and Imaging Tools

The inherent fluorescence of the acridine core is its most significant feature. Future research should focus on leveraging this property by integrating 2,5-Acridinediamine with state-of-the-art spectroscopic and imaging technologies.

Super-Resolution Microscopy (SRM) : Techniques like STED (Stimulated Emission Depletion) microscopy or PALM (Photoactivated Localization Microscopy) have broken the diffraction limit of light, allowing for visualization at the nanoscale. Acridine derivatives like Nonyl Acridine Orange are already used to image mitochondrial cristae with super-resolution. nih.govacs.org Designing analogs of 2,5-Acridinediamine tailored for SRM could enable unprecedented visualization of subcellular structures and processes without the need for genetic labeling.

Fluorescence Lifetime Imaging Microscopy (FLIM) : FLIM measures the decay rate of fluorescence, which is sensitive to the fluorophore's local environment (e.g., pH, ion concentration, viscosity, molecular binding) but independent of its concentration. mdpi.comrsc.orgacs.org Acridine dyes are known to exhibit changes in fluorescence lifetime in response to environmental cues like pH. researchgate.net Characterizing the FLIM signature of 2,5-Acridinediamine and its derivatives could establish them as powerful tools for quantitative mapping of the intracellular environment in living cells. mdpi.com

Two-Photon Microscopy : This technique uses non-linear excitation to allow for deeper tissue imaging with reduced phototoxicity. Developing 2,5-Acridinediamine derivatives with high two-photon absorption cross-sections would be highly valuable for in-situ imaging in complex biological samples or materials.

Exploration of New Interdisciplinary Research Collaborations

The versatility of the acridine scaffold invites a broad range of interdisciplinary collaborations that could unlock new applications for 2,5-Acridinediamine.

Materials Science and Engineering : The planar, aromatic structure of 2,5-Acridinediamine suggests potential as a building block for advanced organic materials. Collaborations with materials scientists could lead to its incorporation into:

Organic Light-Emitting Diodes (OLEDs) : Acridine derivatives are being heavily researched as highly efficient emitter and hole-transporting materials for next-generation displays and lighting. rsc.orgmdpi.comchemrxiv.orgmdpi.comrsc.org

Corrosion Inhibitors : Acridines have been shown to be effective, environmentally benign corrosion inhibitors for metals, an area ripe for collaboration with electrochemists and engineers. mdpi.com

Geopolymers : Research on encapsulating acridine dyes in geopolymer matrices for safe disposal or the creation of functional materials represents a novel intersection of chemistry and civil engineering. mdpi.com

Environmental Science : The photocatalytic properties of acridines could be harnessed for environmental remediation. acs.orgmpg.de Collaborations with environmental scientists could focus on developing 2,5-Acridinediamine-based systems for the degradation of persistent organic pollutants in water under sunlight. rsc.org

Biophysics : The interaction of small molecules with biological macromolecules is a key area of biophysical research. Detailed studies, involving collaborations with biophysicists, on how 2,5-Acridinediamine binds to specific DNA or RNA structures, similar to studies on other acridines, could inform the design of specific genetic probes. researchgate.netnih.gov

Design of Next-Generation Molecular Probes and Sensors

Building on its fluorescent properties, a major future direction for 2,5-Acridinediamine is in the design of sophisticated molecular probes and sensors for non-clinical applications. tandfonline.com Its two amino groups provide reactive handles for chemical modification, allowing for the attachment of specific recognition moieties.

Ion and Small Molecule Sensors : By functionalizing the amino groups with chelating agents, 2,5-Acridinediamine could be converted into a chemosensor that signals the presence of specific metal ions (e.g., Hg²⁺, Cu²⁺, Fe³⁺) through a change in fluorescence (turn-on or turn-off).

Environmental Sensors : Derivatives could be designed to detect environmental pollutants like nitroaromatic compounds (found in explosives) or toxic industrial chemicals through fluorescence quenching mechanisms.

Probes for Material Stress and Strain : Incorporating 2,5-Acridinediamine into polymer matrices could create materials where mechanical stress or micro-cracking alters the dye's fluorescence properties, serving as an in-situ damage reporter.

Table 2: Potential Design Strategies for 2,5-Acridinediamine-Based Probes

| Target Analyte | Proposed Design Strategy | Sensing Mechanism | Potential Application Area |

|---|---|---|---|

| Metal Ions (e.g., Hg²⁺) | Functionalize with a thiol-containing group. | Chelation-induced fluorescence quenching or enhancement. | Environmental water quality monitoring. |

| pH | Utilize the protonation/deprotonation of amino groups. | Change in fluorescence lifetime or intensity upon protonation. | Probing chemical reaction progress. |

| Nitroaromatics | Couple with an electron-rich moiety. | Photoinduced electron transfer (PET) leading to fluorescence quenching. | Homeland security, environmental monitoring. |